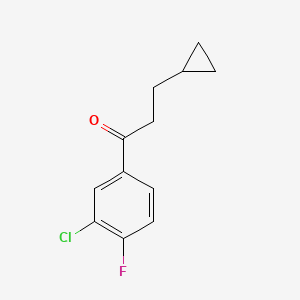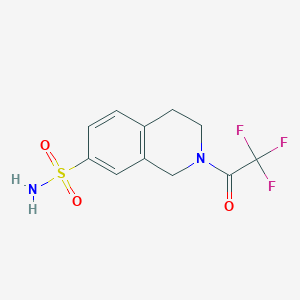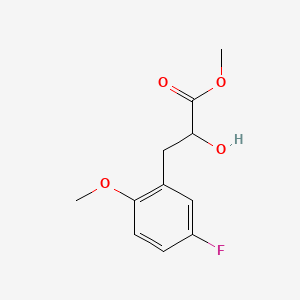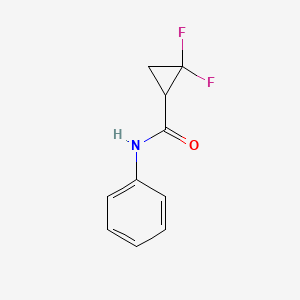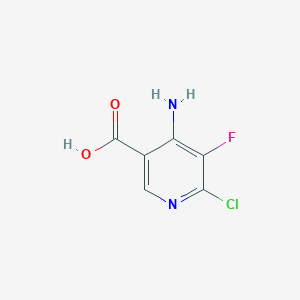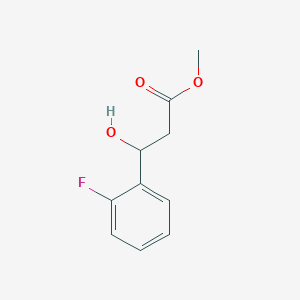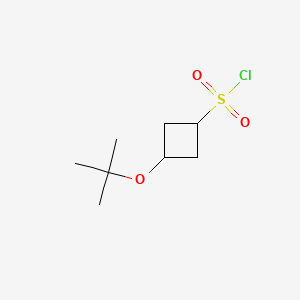
Rac-(1r,3r)-3-(tert-butoxy)cyclobutane-1-sulfonylchloride,trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-(1r,3r)-3-(tert-butoxy)cyclobutane-1-sulfonylchloride,trans is a synthetic organic compound that belongs to the class of cyclobutane derivatives This compound is characterized by the presence of a tert-butoxy group and a sulfonyl chloride group attached to a cyclobutane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1r,3r)-3-(tert-butoxy)cyclobutane-1-sulfonylchloride,trans typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.
Introduction of the tert-Butoxy Group: The tert-butoxy group can be introduced via nucleophilic substitution reactions using tert-butyl alcohol and a suitable leaving group.
Sulfonylation: The sulfonyl chloride group can be introduced by reacting the cyclobutane derivative with chlorosulfonic acid or other sulfonylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Specific details would depend on the industrial context and the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Rac-(1r,3r)-3-(tert-butoxy)cyclobutane-1-sulfonylchloride,trans can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The tert-butoxy group can be oxidized to a tert-butyl group using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Oxidizing Agents: Hydrogen peroxide
Major Products Formed
Sulfonamide Derivatives: Formed from substitution with amines
Sulfonate Derivatives: Formed from substitution with alcohols
Sulfonothioate Derivatives: Formed from substitution with thiols
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: May serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Rac-(1r,3r)-3-(tert-butoxy)cyclobutane-1-sulfonylchloride,trans depends on the specific reactions it undergoes. Generally, the sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The tert-butoxy group can influence the reactivity and stability of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutane-1-sulfonylchloride: Lacks the tert-butoxy group.
tert-Butoxycyclobutane: Lacks the sulfonyl chloride group.
Cyclobutane-1-sulfonylfluoride: Contains a sulfonyl fluoride group instead of a sulfonyl chloride group.
Uniqueness
Rac-(1r,3r)-3-(tert-butoxy)cyclobutane-1-sulfonylchloride,trans is unique due to the presence of both the tert-butoxy and sulfonyl chloride groups on the cyclobutane ring
Eigenschaften
Molekularformel |
C8H15ClO3S |
|---|---|
Molekulargewicht |
226.72 g/mol |
IUPAC-Name |
3-[(2-methylpropan-2-yl)oxy]cyclobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO3S/c1-8(2,3)12-6-4-7(5-6)13(9,10)11/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
OMGDMOBWCZLCBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1CC(C1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


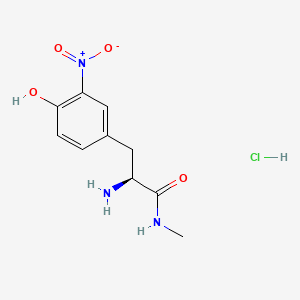
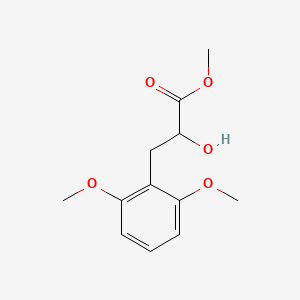


![5-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B13578609.png)
